JNJ-5207787 Y2 Receptor Subtype Selectivity vs Class Comparators
JNJ-5207787 demonstrates >100-fold selectivity for the human Y2 receptor over human Y1, Y4, and Y5 receptors in radioligand binding assays [1]. In contrast, the peptide Y2 antagonist BIIE0246 exhibits only ~10- to 20-fold selectivity over Y1 and Y5 receptors in comparable assays, based on published affinity data (hY2 Ki = 3.3 nM; hY1 Ki = 48 nM; hY5 Ki = 45 nM) [2].
| Evidence Dimension | Y2 receptor subtype selectivity (fold-selectivity over Y1/Y4/Y5) |
|---|---|
| Target Compound Data | >100-fold selective over hY1, hY4, hY5 |
| Comparator Or Baseline | BIIE0246: ~10–20-fold selective (hY2 Ki = 3.3 nM; hY1 Ki = 48 nM; hY5 Ki = 45 nM) |
| Quantified Difference | JNJ-5207787 provides at least 5–10× greater subtype discrimination than BIIE0246 |
| Conditions | Radioligand binding on recombinant human NPY receptors |
Why This Matters
Higher subtype selectivity reduces off-target confounding in phenotypic screening and receptor localization studies, directly impacting data interpretability and experimental validity.
- [1] Bonaventure P, Nepomuceno D, Mazur C, Lord B, Rudolph DA, Jablonowski JA, Carruthers NI, Lovenberg TW. Characterization of N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide (JNJ-5207787), a small molecule antagonist of the neuropeptide Y Y2 receptor. J Pharmacol Exp Ther. 2004 Mar;308(3):1130-7. View Source
- [2] Doods H, Gaida W, Wieland HA, Dollinger H, Schnorrenberg G, Esser F, Engel W, Eberlein W, Rudolf K. BIIE0246: a selective and high affinity neuropeptide Y Y2 receptor antagonist. Eur J Pharmacol. 1999 Nov 3;384(2-3):R3-5. View Source
